C22H21Cl2NO7
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Overview
Description
The compound with the molecular formula C22H21Cl2NO7 Loratadine . It is a second-generation antihistamine used to treat allergies. Unlike first-generation antihistamines, Loratadine does not readily cross the blood-brain barrier, which minimizes its sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like toluene at a temperature of around 0-5°C .
Industrial Production Methods
In industrial settings, Loratadine is produced using similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Hydrolysis: The ester group in Loratadine can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: Loratadine can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Hydrolysis: Acidic hydrolysis can be carried out using , while basic hydrolysis can be performed using .
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide .
Major Products
Desloratadine: Formed through oxidation.
Carboxylic Acid Derivatives: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the pharmacokinetics and metabolism of antihistamines.
Biology: Employed in studies investigating the role of histamine in allergic reactions and immune responses.
Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating various allergic conditions.
Industry: Utilized in the formulation of over-the-counter allergy medications.
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. Loratadine does not significantly cross the blood-brain barrier, which minimizes central nervous system side effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar efficacy but a higher likelihood of causing drowsiness.
Fexofenadine: Known for its non-sedative properties and longer duration of action.
Desloratadine: The active metabolite of Loratadine, offering similar benefits with potentially fewer side effects.
Uniqueness
Loratadine is unique in its balance of efficacy and minimal sedative effects. Its ability to selectively target peripheral histamine H1 receptors while avoiding significant central nervous system penetration makes it a preferred choice for many patients .
Properties
Molecular Formula |
C22H21Cl2NO7 |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
methyl 2-[8-[(1,3-benzodioxol-5-ylmethylamino)methyl]-6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C22H20ClNO7.ClH/c1-11-13-6-16(23)20(26)15(21(13)31-22(27)14(11)7-19(25)28-2)9-24-8-12-3-4-17-18(5-12)30-10-29-17;/h3-6,24,26H,7-10H2,1-2H3;1H |
InChI Key |
HSAFQXYXPFDPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNCC3=CC4=C(C=C3)OCO4)CC(=O)OC.Cl |
Origin of Product |
United States |
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